2-Ethyl-1-hexanol-d17

Description

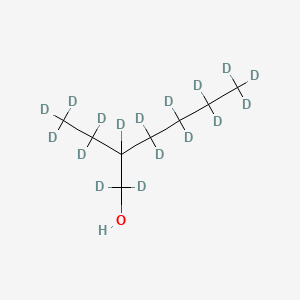

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWUKEYIRIRTPP-MMDJZGHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223047 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202480-75-9 | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202480-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethyl-d5)-1-hexan-1,1,2,3,3,4,4,5,5,6,6,6-d12-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethylhexyl D17 Alcohol

Regioselective and Stereoselective Deuteration Strategies

The synthesis of 2-Ethylhexyl-D17 alcohol, a fully deuterated isotopologue of 2-ethylhexanol on its alkyl chain, necessitates precise and efficient methods for introducing deuterium (B1214612) atoms. This is achieved through two primary strategies: direct hydrogen-deuterium exchange reactions on the non-deuterated alcohol and the synthesis from pre-deuterated starting materials.

Hydrogen-Deuterium Exchange Reactions for Alkyl Chain Deuteration

Hydrogen-deuterium (H/D) exchange reactions offer a direct route to deuterated organic molecules by replacing hydrogen atoms with deuterium. researchgate.net This process is often mediated by catalysts and can be influenced by the pH of the reaction medium. For a molecule like 2-ethylhexanol, with a branched primary alcohol structure, achieving complete deuteration to a D17 level requires robust catalytic systems capable of activating otherwise inert C-H bonds along the alkyl chain.

Homogeneous and heterogeneous transition metal catalysts are instrumental in activating C-H bonds for H/D exchange. The choice of metal and its ligand sphere dictates the regioselectivity and efficiency of the deuteration.

Ruthenium Catalysis: Ruthenium-based catalysts have demonstrated significant efficacy in the deuteration of alcohols. Depending on the catalytic system, selective deuteration at the α- and/or β-positions can be achieved. For instance, certain ruthenium pincer complexes can catalyze the deuteration of primary alcohols at both the α- and β-positions. researchgate.net Octahedral ruthenium complexes with amine ligands have also been shown to promote H/D exchange at both α- and β-carbons of alcohols. researchgate.net The mechanism often involves a "borrowing hydrogen" or hydrogen auto-transfer process, where the alcohol is transiently oxidized to an aldehyde or ketone intermediate, which then undergoes base-catalyzed H/D exchange before being reduced back to the deuterated alcohol. researchgate.net For branched primary alcohols like 2-ethylhexanol, Ru/C has been used for efficient labeling. researchgate.net Specifically, selective α-deuteration of primary alcohols can be achieved with high selectivity using a Ru-macho catalyst with a base like KOtBu in D₂O. nih.gov The regioselectivity is dependent on the ligands, with some ruthenium η6-cymene complexes catalyzing deuteration only at the β-carbon. researchgate.net

Iridium Catalysis: Iridium complexes are also powerful catalysts for H/D exchange. Iridium(III)-bipyridonate complexes, for example, have been used for the α-selective deuteration of primary and secondary alcohols using D₂O as the deuterium source. nih.govrsc.org The mechanism is proposed to proceed through the dehydrogenation of the alcohol to a carbonyl intermediate, followed by the conversion of the resulting [IrIII–H] to [IrIII−D] with D₂O, and subsequent deuteration of the carbonyl intermediate. nih.govrsc.org This method is notable for its chemoselectivity and applicability under both basic and neutral conditions. nih.govrsc.org

Iron Catalysis: As an earth-abundant and cost-effective metal, iron has garnered attention for its catalytic applications in deuteration. Homogeneous iron pincer complexes have been utilized for the regioselective deuteration of primary alcohols in D₂O. researchgate.netrsc.org Depending on the specific iron catalyst, selective deuteration at the α-position of primary alcohols can be achieved. researchgate.netrsc.org The mechanism for iron-catalyzed deuteration can also proceed via a borrowing hydrogen strategy. acs.org

Nickel Catalysis: Nickel catalysts offer another avenue for H/D exchange. Nickel-catalyzed systems have been developed for the regioselective H/D exchange of various organic compounds. rsc.org For the deuteration of alkyl chains, nickel-on-kieselguhr has been used, though often at elevated temperatures. researchgate.net More recent developments include nickel-catalyzed migratory cross-coupling reactions that can be adapted for the synthesis of partially deuterium-labeled molecules from readily accessible starting materials. thieme-connect.de

| Catalyst Type | Typical Regioselectivity for Primary Alcohols | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Ruthenium | α and/or β | Borrowing hydrogen/hydrogen auto-transfer | researchgate.netresearchgate.netresearchgate.netnih.gov |

| Iridium | α-selective | Dehydrogenation to carbonyl intermediate | nih.govrsc.org |

| Iron | α-selective or α,β | Borrowing hydrogen | researchgate.netrsc.orgacs.org |

| Nickel | Regioselective H/D exchange | Varies with system (e.g., migratory cross-coupling) | researchgate.netrsc.orgthieme-connect.de |

Acid-catalyzed H/D exchange is a well-established method, particularly for introducing deuterium into molecules. In the context of alcohols, strong acids can promote the exchange of the hydroxyl proton, but achieving C-H bond deuteration typically requires more forcing conditions or specific substrates. For alcohols, acid catalysis can facilitate dehydration to an alkene, which could then potentially undergo a deuteration-rehydration sequence, although this is less controlled for achieving specific high-level deuteration patterns.

Base-catalyzed H/D exchange is particularly effective for protons adjacent to carbonyl groups due to the formation of enolates. While this is not directly applicable to the alkyl chain of 2-ethylhexanol, it is a crucial component of the "borrowing hydrogen" mechanism employed by many transition metal catalysts. researchgate.net In this mechanism, the alcohol is first oxidized to the corresponding aldehyde (2-ethylhexanal). A base can then facilitate the enolization of the aldehyde, allowing for H/D exchange at the α- and γ-positions (relative to the aldehyde carbonyl group) with a deuterium source like D₂O. Subsequent reduction of the deuterated aldehyde by the catalyst regenerates the deuterated alcohol. researchgate.net

Acid-Catalyzed Deuteration Methodologies

Synthesis from Deuterated Precursors

An alternative and often more controlled method for preparing specifically labeled compounds is to synthesize them from smaller, pre-deuterated building blocks. To achieve the D17 labeling in 2-ethylhexyl alcohol, one could envision starting from deuterated precursors that are then assembled to form the final product. For example, the synthesis could start from deuterated n-butyraldehyde, which can be produced from deuterated starting materials. This deuterated aldehyde can then undergo an aldol (B89426) condensation followed by hydrogenation to yield 2-ethylhexyl-D17 alcohol. chemicalbook.com

Reductive Deuteration of Carbonyl Compounds and Acyl Chlorides

A primary strategy for synthesizing deuterated alcohols is the reductive deuteration of corresponding carbonyl compounds or acyl chlorides. This approach leverages powerful deuterated reducing agents to introduce deuterium atoms at specific molecular positions.

Commonly employed reagents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). google.com These reagents function by delivering a deuteride ion (D⁻) to the carbonyl carbon, which, after an aqueous workup with D₂O, results in the formation of a deuterated alcohol. For instance, the reduction of 2-ethylhexanal (B89479) with LiAlD₄ can produce 2-ethylhexanol with deuterium incorporated at the beta position. google.com Similarly, NaBD₄ can be used, often in conjunction with a catalyst like palladium on carbon (Pd/C), for the reductive deuteration of related unsaturated precursors. researchgate.netsciforum.net

Samarium(II) iodide (SmI₂) in the presence of deuterated water (D₂O) offers a milder and highly chemoselective alternative for the reductive deuteration of acyl chlorides. mdpi.com This single-electron transfer (SET) method is notable for its excellent functional group tolerance and high levels of deuterium incorporation (often ≥98%). researchgate.netmdpi.com The reaction proceeds through a four-electron transfer process, where the acyl chloride is converted to a ketyl radical, which is then sequentially reduced and deuterated to yield the α,α-dideuterio alcohol. mdpi.com The use of D₂O as both the deuterium donor and a ligand for SmI₂ makes this a more cost-effective and safer alternative to pyrophoric metal deuterides. mdpi.comorganic-chemistry.org

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can also serve as a deuterium source in certain reductive processes, although it is less commonly cited for the direct synthesis of 2-Ethylhexyl-D17 alcohol compared to metal deuterides and D₂O.

Multi-step Synthetic Pathways Incorporating Deuterium

The synthesis of fully deuterated 2-Ethylhexyl-D17 alcohol often necessitates a multi-step approach to ensure high isotopic purity across the entire molecule. organic-chemistry.orgresearchgate.net A common strategy involves the base-catalyzed aldol condensation of deuterated butyraldehyde (B50154) (n-butyraldehyde-d8) to form deuterated 2-ethylhexenal. This intermediate is then hydrogenated to yield the target 2-Ethylhexyl-D17 alcohol. This method allows for the systematic incorporation of deuterium from an early, commercially available deuterated precursor.

Another documented multi-step pathway begins with the reaction of 2-ethylhexanal with isopropenyl acetate (B1210297) to form 2-ethylhex-1-enyl acetate. google.com This intermediate undergoes deuterolysis with D₂O, followed by reduction with a standard hydride reducing agent like lithium aluminum hydride (LiAlH₄), to produce beta-deuterated 2-ethylhexanol. google.com While this specific example focuses on beta-deuteration, the principle of creating an intermediate susceptible to deuteration followed by transformation illustrates a versatile multi-step strategy. google.comyoutube.comaskthenerd.com

These pathways often involve several key transformations:

Aldol Condensation: To build the carbon skeleton.

Reduction/Hydrogenation: To convert carbonyls or alkenes to the final alcohol. youtube.com

Purification of Intermediates: To ensure the purity of the final product. odinity.com

Enzymatic and Biocatalytic Deuteration Approaches

Enzymatic and biocatalytic methods are emerging as highly selective and environmentally benign alternatives for deuteration. researchgate.net Lipases, for example, can be used in the synthesis of esters of 2-ethylhexanol, such as 2-ethylhexyl palmitate, in solvent-free systems. scielo.brscielo.br While direct enzymatic deuteration of the alcohol itself is less commonly documented, enzymes play a role in transformations of related compounds. For instance, lipase-catalyzed acylation of racemic 2-ethylhexanol can be performed, suggesting the potential for enzymatic reactions with deuterated substrates. nih.govacs.org

Engineered microorganisms, such as E. coli, have been shown to possess alcohol dehydrogenases capable of converting deuterated aldehydes to their corresponding alcohols. This approach allows for precise isotopic labeling, which is valuable for metabolic flux analysis and could be adapted for the synthesis of 2-Ethylhexyl-D17 alcohol.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high levels of deuterium incorporation and isotopic purity is paramount in the synthesis of deuterated compounds. lgcstandards.comchembuyersguide.com This requires careful optimization of catalyst systems, reaction conditions, and purification techniques. researchgate.netgoogle.comorganic-chemistry.orgnih.govrsc.org

Catalyst Systems and Ligand Effects

The choice of catalyst and associated ligands is critical for maximizing deuterium incorporation and controlling regioselectivity. researchgate.netnih.govnih.gov

Metal Catalysts: Transition metals like iridium, ruthenium, rhodium, and palladium are widely used in hydrogen isotope exchange (HIE) reactions. researchgate.netresearchgate.net Iridium complexes, in particular, are effective for the α-selective deuteration of alcohols. The catalytic activity can be tuned by modifying the ligands attached to the metal center. For example, the basicity of phosphine (B1218219) ligands on an iridium catalyst can influence substrate selectivity and deuteration efficiency. researchgate.net

Organocatalysts: Metal-free catalyst systems have gained traction as cost-effective and less toxic alternatives. researchgate.net Pyrrolidine, for instance, can catalyze the H/D exchange of carbonyl compounds with D₂O as the deuterium source, achieving up to 99% deuterium incorporation. researchgate.netnih.gov Frustrated Lewis pairs, such as those involving B(C₆F₅)₃ and D₂O, can also facilitate the efficient α-deuteration of carbonyl compounds. researchgate.netnih.gov

Ligand Effects: The ligands coordinated to a metal catalyst can have profound effects on the reaction outcome. researchgate.netmdpi.comnih.govnih.govlgcstandards.com In iridium-catalyzed HIE, different phosphine ligands can alter the spectrum of activity. researchgate.net For some reactions, the presence of a ligand like Et₃N can improve the reduction potential of SmI₂ but may decrease chemoselectivity. mdpi.com In other systems, ligands can inhibit undesired side reactions, thereby increasing the selectivity of deuteration. acs.org The choice between electron-donating and electron-withdrawing ligands can also steer the reaction toward the desired product. beilstein-journals.org

Table 1: Catalyst Systems for Deuteration

| Catalyst System | Deuterium Source | Target Functional Group | Key Features |

|---|---|---|---|

| LiAlD₄ / NaBD₄ | - | Carbonyls, Acyl Chlorides | Powerful, but can be pyrophoric. mdpi.com |

| SmI₂ | D₂O | Acyl Chlorides, Esters | Mild, high chemoselectivity, excellent D-incorporation. mdpi.comorganic-chemistry.org |

| Iridium Complexes | D₂O | Alcohols (α-position) | High selectivity, tunable with ligands. |

| Pyrrolidine | D₂O | Carbonyls (α-position) | Metal-free, cost-effective, high D-incorporation. researchgate.netnih.gov |

| B(C₆F₅)₃ (FLP) | D₂O | Carbonyls (α-position) | Metal-free, activates carbonyl for deprotonation. nih.gov |

Reaction Conditions (Temperature, Pressure, Solvent, Time)

Optimizing reaction parameters is crucial for maximizing yield and isotopic purity. researchgate.netmdpi.comrsc.org

Temperature: Higher temperatures can increase reaction rates but may also lead to side reactions or decreased selectivity. For instance, in the iridium-catalyzed deuteration of alcohols, reactions are often conducted at elevated temperatures (e.g., 80-100 °C) to achieve high conversion.

Pressure: For reactions involving deuterium gas (D₂), pressure is a key variable. Higher pressures can increase the concentration of the deuterating agent, driving the reaction forward.

Solvent: The choice of solvent can significantly impact reaction efficiency and selectivity. In SmI₂-mediated reductions, tetrahydrofuran (B95107) (THF) is a common solvent. mdpi.com For some HIE reactions, using deuterated solvents (e.g., CD₃OD) can help maximize the deuterium incorporation by minimizing the presence of protic impurities. researchgate.net In certain gold-catalyzed reactions, a cooperative effect between dichloromethane (B109758) (DCM) and an alcohol co-solvent has been observed to accelerate the reaction. beilstein-journals.org

Time: Reaction times must be optimized to ensure complete conversion without promoting side reactions or deuterium scrambling. Monitoring the reaction progress, for example by ¹H NMR, is essential to determine the optimal duration. mdpi.com

Table 2: Optimization of Reductive Deuteration with SmI₂/D₂O

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| SmI₂ amount | 5 equiv. | Influences yield; 96% yield achieved. | mdpi.com |

| D₂O amount | 75-100 equiv. | Influences yield; 98% yield with 75 equiv. | mdpi.com |

| Ligand | None (vs. Et₃N) | Avoids decreased chemoselectivity. | mdpi.com |

| Temperature | Room Temperature | Mild conditions sufficient for reaction. | mdpi.com |

| Time | 0.5 - 15 min | Rapid reaction completion. | mdpi.com |

Purification and Isolation Techniques for Highly Deuterated Products

The final step in obtaining high-purity 2-Ethylhexyl-D17 alcohol is the effective separation of the product from reagents, catalysts, and any partially deuterated or non-deuterated byproducts.

Standard laboratory purification techniques are employed, often with modifications to handle deuterated compounds. google.com

Extraction: Liquid-liquid extraction is used to separate the organic product from aqueous reagents. It is sometimes necessary to use deuterated water (D₂O) during the workup to prevent back-exchange of deuterium for protium (B1232500). researchgate.net

Chromatography: Flash column chromatography using silica (B1680970) gel is a powerful method for purifying the final product. mdpi.com The choice of eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) is determined by techniques like thin-layer chromatography (TLC) to achieve optimal separation. odinity.com

Distillation: For volatile compounds, vacuum distillation can be an effective method for purification, separating the product based on its boiling point. google.com

Characterization: The purity and level of deuterium incorporation are confirmed using analytical techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and mass spectrometry. google.comscielo.br

Careful execution of these purification steps is essential to ensure the final product meets the high isotopic enrichment (e.g., >98 atom % D) required for its intended applications. lgcstandards.comlgcstandards.com

Advanced Analytical Characterization and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Quantification and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating molecular structure and quantifying isotopic labeling. nih.gov In the context of 2-Ethylhexyl-D17 alcohol, various NMR methods are synergistically applied to confirm its identity and determine the extent and location of deuterium incorporation.

High-Resolution ¹H NMR and ¹³C NMR for Residual Protium (B1232500) Analysis

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in assessing the isotopic purity of 2-Ethylhexyl-D17 alcohol by detecting and quantifying any residual, non-deuterated (protium) sites. rsc.orgmagritek.com

¹H NMR Spectroscopy : In a fully deuterated compound, the ¹H NMR spectrum should ideally be silent. However, the presence of residual protons gives rise to signals whose chemical shifts and coupling patterns can pinpoint their exact location within the molecule. The integration of these signals, relative to a known internal standard, allows for the quantification of these residual protons, thereby providing a measure of isotopic enrichment. For instance, the ¹H NMR spectrum of standard 2-ethylhexanol shows characteristic signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. chemicalbook.comnih.gov The absence or significant attenuation of these signals in the spectrum of 2-Ethylhexyl-D17 alcohol confirms a high degree of deuteration.

¹³C NMR Spectroscopy : ¹³C NMR provides complementary information. While ¹³C nuclei are still present in the deuterated molecule, their signals are affected by the attached deuterium atoms. The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns (multiplets) in the ¹³C spectrum. magritek.com The absence of signals corresponding to protonated carbons (CH, CH₂, CH₃) in a proton-decoupled ¹³C NMR spectrum is a strong indicator of successful deuteration. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between CH, CH₂, and CH₃ groups, providing a more detailed analysis of any residual protium. magritek.comresearchgate.net

A typical workflow for residual protium analysis is presented in the table below:

| NMR Technique | Parameter Measured | Interpretation for 2-Ethylhexyl-D17 alcohol |

| ¹H NMR | Presence and integration of proton signals | Absence or minimal intensity of signals corresponding to the ethyl and hexyl chain protons indicates high isotopic purity. |

| ¹³C NMR | Chemical shifts and multiplicity of carbon signals | Observation of C-D coupling patterns and absence of signals for protonated carbons confirms deuteration. |

| DEPT-90 | Signals from CH groups | Absence of signals confirms deuteration at the methine position. |

| DEPT-135 | Positive signals for CH and CH₃, negative for CH₂ | Absence of these signals indicates comprehensive deuteration across the alkyl chain. |

²H-NMR for Deuterium Distribution and Content Determination

Deuterium NMR (²H-NMR or D-NMR) directly observes the deuterium nuclei, providing unequivocal proof of deuteration and detailed information about the distribution of deuterium atoms within the molecule. magritek.comhuji.ac.il

Advanced NMR Techniques for Structural Elucidation and Isotopic Mapping

For a more intricate understanding of the isotopic landscape of 2-Ethylhexyl-D17 alcohol, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be adapted for deuterated compounds. While challenging due to the lower gyromagnetic ratio and quadrupolar nature of deuterium, these experiments can provide unambiguous correlations between specific carbon and deuterium atoms, creating a detailed isotopic map of the molecule.

Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of 2-Ethylhexyl-D17 alcohol and providing a precise measure of its isotopic enrichment. buchem.comshoko-sc.co.jp

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scantecnordic.se For 2-Ethylhexyl-D17 alcohol, HRMS can readily distinguish it from its non-deuterated analog and from molecules with similar nominal masses.

The expected molecular weight of 2-ethylhexanol (C₈H₁₈O) is approximately 130.23 g/mol . nih.gov For the fully deuterated 2-Ethylhexyl-D17 alcohol (C₈HD₁₇O), the expected molecular weight would be significantly higher. The fragmentation pattern observed in the mass spectrum, which involves characteristic losses such as dehydration and alpha-cleavage, will also be shifted to higher masses, further confirming the structure and deuteration of the molecule. libretexts.org

The table below summarizes the mass spectrometry data for 2-Ethylhexyl alcohol and its deuterated form:

| Compound | Technique | Expected Observation | Significance |

| 2-Ethylhexanol | Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 130 | Baseline for comparison. |

| 2-Ethylhexyl-D17 alcohol | High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at a significantly higher m/z value, consistent with the replacement of 17 H atoms with 17 D atoms. | Confirms the successful incorporation of deuterium and provides the exact molecular formula. |

| 2-Ethylhexyl-D17 alcohol | Isotope-Ratio Mass Spectrometry (IRMS) | High δ²H value. | Provides a precise and accurate measurement of the overall isotopic enrichment. |

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of molecules. thermofisher.com While often applied to large biomolecules like proteins, the principles of HDX-MS are also relevant for smaller molecules such as 2-Ethylhexyl-D17 alcohol, particularly in understanding its interactions and stability.

In the context of 2-Ethylhexyl-D17 alcohol, HDX-MS can be used to assess the stability of the deuterium labels. By exposing the molecule to a protic solvent, the rate of back-exchange of deuterium to hydrogen can be monitored. This is crucial for applications where the isotopic label's integrity over time is paramount. The technique can provide information on which deuterium atoms are more labile, offering insights into the molecule's three-dimensional structure and electronic environment. thermofisher.com

Research on deuterated alcohols has shown that the rate of hydrogen-deuterium exchange is influenced by factors like temperature, pH, and the presence of catalysts. acs.orgresearchgate.net For 2-Ethylhexyl-D17 alcohol, this means that its stability in different environmental or biological matrices can be predicted and understood through controlled HDX-MS experiments.

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is indispensable for verifying the chemical and isomeric purity of 2-Ethylhexyl-D17 alcohol.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Ethylhexyl-D17 alcohol. It allows for the separation of the compound from potential impurities and its unambiguous identification based on its mass spectrum. The high resolving power of capillary GC columns can separate isomers and byproducts that may have formed during the synthesis of the deuterated alcohol.

The mass spectrometer detector provides a fragmentation pattern that is a unique fingerprint of the molecule. For 2-Ethylhexyl-D17 alcohol, the molecular ion peak in the mass spectrum will be significantly higher than that of its non-deuterated counterpart, confirming the incorporation of 17 deuterium atoms. The fragmentation pattern can also help to confirm the position of the deuterium labels on the carbon skeleton. Commercial suppliers of 2-Ethylhexyl-D17 alcohol often provide a certificate of analysis with GC-MS data to confirm its high isotopic purity, typically around 98 atom % D. cromlab-instruments.escdnisotopes.com

Studies have been conducted on the determination of 2-ethylhexanol using GC, which can be adapted for its deuterated analogue. nih.gov These methods often involve derivatization to improve chromatographic properties and detection limits.

Chiral Chromatography for Enantiomeric Purity Assessment of Analogues

2-Ethylhexanol possesses a chiral center at the second carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-2-ethylhexanol). canada.ca The synthesis of chiral 2-ethylhexanol has been a subject of research, with methods developed to produce optically pure enantiomers. google.com While 2-Ethylhexyl-D17 alcohol is often supplied as a racemic mixture, for specific applications, the separation and quantification of its enantiomers may be necessary.

Chiral chromatography is the technique of choice for this purpose. Using a chiral stationary phase (CSP) in either gas or liquid chromatography, the two enantiomers of a chiral compound can be separated. The development of CSPs based on cyclodextrin (B1172386) derivatives has shown great success in the resolution of a wide variety of chiral compounds, including alcohols. dss.go.th This technique would be directly applicable to assessing the enantiomeric purity of 2-Ethylhexyl-D17 alcohol if a specific enantiomer were synthesized or if there was a need to study the stereoselective metabolism or environmental fate of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Systems

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium leads to a predictable shift in the vibrational frequencies, which can be observed using these spectroscopic methods.

In the IR spectrum of an alcohol, the O-H stretching vibration is a prominent band. In 2-Ethylhexyl-D17 alcohol, this would be replaced by an O-D stretching band at a lower frequency (wavenumber) due to the heavier mass of deuterium. acs.orgresearchgate.net Similarly, the C-H stretching and bending vibrations of the alkyl chain will be shifted to lower wavenumbers in the deuterated analogue. These shifts provide a clear confirmation of the successful deuteration of the molecule. aip.orgoup.com

The table below summarizes the expected shifts in vibrational frequencies for key functional groups upon deuteration.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for -H | Expected Wavenumber (cm⁻¹) for -D |

| O-H Stretch | 3200-3600 | ~2400 |

| C-H Stretch (sp³) | 2850-3000 | ~2100-2250 |

| C-H Bend | 1350-1480 | Lower frequency shift |

Note: The exact positions of the bands can be influenced by factors such as the phase of the sample (gas, liquid, solid) and intermolecular interactions like hydrogen bonding. aip.org

Raman spectroscopy, which is complementary to IR spectroscopy, can also be used to analyze the vibrational modes of 2-Ethylhexyl-D17 alcohol. The information obtained from both techniques can be used to create a comprehensive vibrational profile of the molecule, confirming its identity and isotopic labeling. acs.orgacs.org

Mechanistic Investigations and Kinetic Isotope Effects Kie

Application of 2-Ethylhexyl-D17 Alcohol in Elucidating Reaction Mechanisms

The strategic incorporation of deuterium (B1214612) in 2-ethylhexyl alcohol provides a subtle yet powerful probe for understanding how chemical reactions occur at a molecular level. The mass difference between protium (B1232500) (H) and deuterium (D) leads to a difference in the zero-point energy of C-D versus C-H bonds, which can, in turn, affect reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), is a foundational tool for mechanistic elucidation.

Primary and Secondary Kinetic Isotope Effects in Reaction Pathways

The magnitude of the kinetic isotope effect (kH/kD) can distinguish between different types of reaction mechanisms. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. acs.org For instance, in the oxidation of an alcohol, if the abstraction of a hydrogen atom from the α-carbon is the slowest step, a significant primary KIE would be expected when using 2-Ethylhexyl-D17 alcohol deuterated at this position. Studies on the dehydration of various alcohols have demonstrated primary KIEs, implicating the cleavage of a C-H bond in the rate-determining step for olefin formation. acs.org

Secondary kinetic isotope effects, which are typically smaller, arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects can provide information about changes in hybridization or coordination at the labeled center during the reaction.

Table 1: Illustrative Kinetic Isotope Effects in Alcohol Oxidation (Note: This table presents generalized data from studies on various alcohols to illustrate the principles, as specific data for 2-Ethylhexyl-D17 alcohol is not available in the cited literature.)

| Reaction Type | Deuterated Substrate | kH/kD | Implication | Reference |

| Alcohol Oxidation | α-Deuterated Alcohol | ~2-7 | C-H bond cleavage is rate-determining | acs.org |

| Alcohol Oxidation | β-Deuterated Alcohol | ~1.1-1.3 | Secondary KIE, change in hyperconjugation | cdnsciencepub.com |

| Dehydration (Olefin formation) | β-Deuterated Alcohol | >1 | Cβ-H bond cleavage in rate-determining step | acs.org |

| Dehydration (Ether formation) | Deuterated Alcohol | ~1 | C-O or Al-O bond cleavage is rate-determining | acs.org |

Isotopic Tracing for Bond-Forming and Bond-Breaking Events

2-Ethylhexyl-D17 alcohol is an ideal tracer for following the fate of hydrogen atoms throughout a reaction sequence. By analyzing the position of deuterium in the products and intermediates, chemists can map out the pathways of bond cleavage and formation. For example, in transfer hydrogenation reactions where an alcohol acts as the hydrogen donor, using a deuterated alcohol like 2-Ethylhexyl-D17 allows for the determination of whether the hydrogen is transferred directly from the carbon backbone or from the hydroxyl group. nih.gov This method has been used to distinguish between inner-sphere and outer-sphere hydrogen transfer mechanisms in metal-catalyzed reactions. mdpi.com The use of deuterated reagents is a well-established method for tracing molecular pathways and studying reaction mechanisms.

Deuterium-Induced Stereochemical Implications in Organic Transformations

The stereochemical outcome of a reaction can be intricately linked to its mechanism. The use of stereospecifically deuterated precursors, such as a chiral version of 2-Ethylhexyl-D17 alcohol, can reveal the stereochemistry of proton addition and elimination steps. For instance, studies on the enzymatic cyclization of farnesyl pyrophosphate have utilized stereospecifically deuterated substrates to elucidate the conformation of intermediates and the stereoelectronics of the cyclization-rearrangement cascade. nih.gov Similarly, in metal-catalyzed racemization of chiral alcohols, the retention or loss of deuterium from a labeled starting material provides critical information about the reversibility of steps and the nature of the intermediates. nih.gov

Mechanistic Studies of Hydrogen Transfer Processes

Hydrogen transfer is a fundamental step in a vast array of chemical transformations, from biological redox reactions to industrial catalysis. Deuterium-labeled molecules like 2-Ethylhexyl-D17 alcohol are indispensable for studying the mechanisms of these processes. nih.gov

Investigation of Metal-Ligand Cooperation in Catalytic Deuteration

In many organometallic catalytic systems, the ligand is not a mere spectator but actively participates in the reaction. This concept of metal-ligand cooperation (MLC) is often crucial for the activation of small molecules and the cleavage of strong bonds. The use of deuterated substrates can help to unravel these cooperative pathways. For example, in the iridium-catalyzed α-deuteration of alcohols using D₂O, mechanistic studies suggest a cycle involving the dehydrogenation of the alcohol to a carbonyl intermediate, followed by an Ir-H/D exchange with D₂O, and subsequent deuteration of the carbonyl compound. rsc.org The ligand's role in assisting proton/deuteron transfer is a key aspect of these systems. escholarship.org Ruthenium pincer complexes have also been shown to catalyze the selective deuteration of alcohols, with mechanistic studies indicating that D-O(D/R) bond activations occur through metal-ligand cooperation. researchgate.net

Table 2: Proposed Steps in Metal-Ligand Cooperative Deuteration of Alcohols (Note: This is a generalized mechanism based on studies of various catalysts and alcohols.)

| Step | Description | Role of Deuterium Source |

| 1. Dehydrogenation | The alcohol substrate coordinates to the metal center and undergoes dehydrogenation, often assisted by the ligand, to form a carbonyl compound and a metal-hydride species. | N/A |

| 2. H/D Exchange | The metal-hydride species exchanges its hydride for a deuteride (B1239839) from the deuterium source (e.g., D₂O or a deuterated alcohol). | Provides the deuterium atom for the catalyst. |

| 3. Hydrogenation/Deuteration | The carbonyl compound is reduced by the metal-deuteride species, transferring a deuterium atom to the α-position of the newly formed alcohol. | Incorporation of deuterium into the product. |

| 4. Catalyst Regeneration | The deuterated alcohol is released, and the catalyst is regenerated for the next cycle. | N/A |

Radical and Single Electron Transfer Pathways

Reactions involving radical intermediates or single-electron transfer (SET) steps can also be effectively studied using deuterated compounds. In these pathways, a hydrogen atom transfer (HAT) or deuterium atom transfer (DAT) step is often involved. By using a deuterated alcohol, it is possible to determine the source of the hydrogen atom in the final product and to calculate kinetic isotope effects for the HAT step. For instance, in the reductive opening of epoxides mediated by Nugent's reagent (Cp₂Ti(III)Cl), a kinetic isotope effect was measured using D₂O, which was consistent with water acting as the hydrogen atom donor in a radical chain mechanism. mdpi.com Similarly, single-electron transfer reductive deuteration of acyl chlorides to form α,α-dideuterio alcohols has been achieved using SmI₂ and D₂O, highlighting the utility of this approach for creating valuable deuterated building blocks. researchgate.net The generation of alkyl radicals from alcohols via photocatalytic deoxygenation has also been studied, where the radical intermediates can be trapped, and the mechanism probed. dicp.ac.cn

Intermediacy of Carbonyl Compounds in Alcohol Dehydrogenation-Deuteration Cycles

The deuteration of alcohols, particularly at the α-carbon (the carbon atom attached to the hydroxyl group), is a significant transformation in synthetic chemistry. It is crucial for creating isotopically labeled compounds used in mechanistic studies and for enhancing the metabolic stability of pharmaceuticals. A widely accepted mechanism for the catalytic deuteration of alcohols, such as the conversion of 2-ethylhexanol to 2-Ethylhexyl-D17 alcohol, involves a "borrowing hydrogen" or hydrogen-transfer catalytic cycle. acs.org This process proceeds through the temporary oxidation of the alcohol to a carbonyl intermediate. nih.govresearchgate.net

This catalytic cycle can be described in three main stages:

Dehydrogenation of the Alcohol: The cycle is initiated when a transition-metal catalyst, commonly based on ruthenium or iridium, abstracts a hydrogen molecule from the alcohol. acs.orgresearchgate.net This step results in the formation of a metal-hydride species and the corresponding carbonyl compound—an aldehyde from a primary alcohol or a ketone from a secondary alcohol. rsc.org

H/D Exchange at the Metal Center: The metal-hydride intermediate then undergoes a rapid hydrogen/deuterium (H/D) exchange with a deuterium source, which is typically inexpensive and readily available deuterium oxide (D₂O). marquette.edu This step is crucial as it exchanges the hydrogen on the metal catalyst for a deuterium atom, forming a metal-deuteride species. rsc.org

Deuteration of the Carbonyl Intermediate: The final step involves the reduction of the carbonyl compound (formed in the first stage) by the metal-deuteride species. nih.gov This transfers a deuterium atom to the carbonyl carbon, yielding an α-deuterated alcohol and regenerating the active catalyst, allowing the cycle to continue. rsc.org

Kinetic and DFT (Density Functional Theory) studies on iridium-catalyzed systems have provided strong evidence for this pathway, confirming that the direct deuteration of alcohols proceeds through the dehydrogenation to a carbonyl intermediate, conversion of the resulting iridium-hydride to an iridium-deuteride with D₂O, and the subsequent deuteration of the carbonyl intermediate to give the α-deuterated product. rsc.orgresearchgate.net Similarly, mechanistic studies on ruthenium-catalyzed deuteration indicate the intermediacy of carbonyl compounds resulting from the initial dehydrogenation of the alcohol. researchgate.net

The table below summarizes findings from studies on catalytic systems that operate via this mechanism.

Table 1: Catalytic Systems for Alcohol Deuteration via Carbonyl Intermediates

| Catalyst System | Alcohol Type | Deuterium Source | Key Mechanistic Feature | % Deuterium Incorporation | Ref. |

|---|---|---|---|---|---|

| Iridium(III)-bipyridonate complex | Primary & Secondary | D₂O | Dehydrogenation to carbonyl, Ir-H to Ir-D exchange, reduction of carbonyl. rsc.org | Up to 97% at α-position | rsc.org |

| Ru-MACHO (pincer catalyst) | Primary & Secondary | D₂O | Metal-ligand cooperation, dehydrogenation to carbonyl intermediate. researchgate.net | Up to 95% | researchgate.net |

| [(p-cymene)RuCl₂]₂/ethanolamine | Primary & Secondary | D₂O | Temporary oxidation to carbonyl, deuteration via keto-enol tautomerism at β-carbon, then reduction. nih.gov | High (not specified) | nih.gov |

Deuteration as a Probe for Catalytic Cycle Understanding

The use of isotopically labeled compounds, such as 2-Ethylhexyl-D17 alcohol, is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium, researchers can study the Kinetic Isotope Effect (KIE), which is the change in the reaction rate due to isotopic substitution. wikipedia.org The KIE is a fundamental concept in physical organic chemistry that provides critical insights into the transition state of a reaction, particularly the breaking and forming of bonds. pkusz.edu.cn

The C-D bond is stronger and has a lower zero-point vibrational energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step (RDS) of the reaction. wikipedia.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).

Table 2: Interpretation of Primary Hydrogen Kinetic Isotope Effects

| KIE Value (kH/kD) | Interpretation |

|---|---|

| ~1 | C-H bond is not broken in the rate-determining step. epfl.ch |

| 2-8 | A primary KIE; indicates that the C-H bond is broken in the rate-determining step. The transition state is relatively symmetrical. nih.gov |

| > 8 | A large primary KIE, often suggesting quantum mechanical tunneling of the hydrogen atom through the activation barrier. nih.govnih.gov |

KIE studies are instrumental in understanding complex catalytic cycles, such as alcohol dehydrogenation. By comparing the reaction rates of a normal alcohol (e.g., 2-ethylhexanol) and its deuterated counterpart (e.g., 2-Ethylhexyl-D17 alcohol), chemists can determine if the C-H bond cleavage at the α-carbon is the slowest, or "turnover-limiting," step in the cycle. dtu.dk

Furthermore, combining substrate isotope effects with solvent isotope effects (by running the reaction in D₂O) can provide even more detailed mechanistic information, helping to discern the timing of different bond-breaking and bond-forming events, such as the cleavage of O-H versus C-H bonds in alcohol oxidation. nih.gov

Mentioned Compounds

Applications of 2 Ethylhexyl D17 Alcohol in Advanced Research

Utilization as a Stable Isotope Tracer in Complex Systems

Stable isotope tracers like 2-Ethylhexyl-D17 alcohol are invaluable in metabolic research, offering a safe and effective alternative to radioactive isotopes. ckisotopes.com The use of deuterium (B1214612) (²H) labeling enables researchers to follow the metabolic fate of the molecule without the risks associated with radioactivity. ckisotopes.commdpi.com This methodology is central to understanding the dynamics of metabolic networks. nih.gov

Biological Metabolism Research (in vitro and non-human in vivo studies)

In the study of xenobiotics, 2-Ethylhexyl-D17 alcohol is instrumental in tracing the metabolic pathways of its non-labeled counterpart, 2-ethylhexanol, which is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP). researchgate.net In vitro studies using human and rat tissue preparations have been crucial in identifying the enzymes responsible for the metabolism of 2-ethylhexanol and its derivatives. researchgate.net For instance, research has shown that cytochrome P450 enzymes and alcohol dehydrogenases are involved in its oxidation. researchgate.net

Non-human in vivo studies, often employing rodent models, utilize deuterated compounds to understand the disposition and metabolic fate of substances like flame retardants. oup.com For example, in a study on the flame retardant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (EH-TBB), its hydrolysis to tetrabromobenzoic acid (TBBA) was investigated in rats, demonstrating the utility of isotopic labeling in tracking metabolic products through urine and feces. oup.com

The data from such studies help in building a comprehensive picture of how these compounds are processed in biological systems.

Table 1: Examples of 2-Ethylhexyl-D17 Alcohol in Metabolism Research

| Research Area | Model System | Key Findings | Citations |

|---|---|---|---|

| Phthalate Metabolism | In vitro (human and rat tissues) | Identified the role of cytochrome P450 and alcohol dehydrogenases in the oxidation of 2-ethylhexanol. | researchgate.net |

| Flame Retardant Disposition | In vivo (rats) | Traced the metabolic fate of EH-TBB, showing its conversion to metabolites like TBBA. | oup.com |

| General Xenobiotic Metabolism | In vitro and in vivo | Serves as a non-radioactive tracer to follow the biotransformation of 2-ethylhexanol. | ckisotopes.commdpi.com |

Pharmacokinetic Studies (pre-clinical and in vitro models)

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds. allucent.com In pre-clinical and in vitro models, 2-Ethylhexyl-D17 alcohol is used to trace the pharmacokinetic profile of 2-ethylhexanol and related compounds. nih.govnih.gov These studies are critical for predicting the behavior of these substances in the body. allucent.com

The development of physiologically based pharmacokinetic (PBPK) models often relies on data from studies using isotopically labeled compounds. nih.govplos.org These models can simulate the concentration of a substance in various body compartments over time, providing insights into its potential effects. plos.org For instance, PBPK models for ethanol (B145695) and its metabolites have been developed to understand their distribution and elimination. nih.govplos.org

In vitro models, such as those using human liver microsomes, help in identifying potential metabolic pathways and the formation of various metabolites, which is a key component of pharmacokinetic profiling. nih.gov

Elucidation of Biosynthetic Pathways

Stable isotope tracers are powerful tools for elucidating complex biosynthetic pathways. nih.gov By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby mapping the steps of the pathway. nih.gov

For example, studies on the biosynthesis of higher alcohols in yeast have utilized metabolomics and transcriptomics to understand how different conditions affect their production. researchgate.net While not directly involving 2-Ethylhexyl-D17 alcohol, these studies exemplify the principles of using isotopic labeling to unravel metabolic routes. The elucidation of the biosynthetic pathway of complex natural products like reserpine (B192253) has also been achieved through integrated approaches that include isotopic labeling.

Role as an Analytical Reference Standard

Beyond its use as a tracer, 2-Ethylhexyl-D17 alcohol plays a crucial role as an analytical reference standard, particularly in quantitative mass spectrometry. sigmaaldrich.com

Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, an internal standard is essential for accurate and precise measurement. scioninstruments.com An ideal internal standard is a stable isotope-labeled analog of the analyte of interest, as it has nearly identical chemical and physical properties. nih.gov 2-Ethylhexyl-D17 alcohol serves this purpose for the quantification of 2-ethylhexanol and its metabolites. acs.org

The use of an internal standard helps to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. scioninstruments.com This is particularly important for complex matrices like blood or tissue samples. researchgate.net For example, in a study investigating the effects of 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) in mice, EHDPP-d17 was used as an internal standard to accurately quantify EHDPP levels in brain and serum samples. acs.org

Calibration and Quality Control in Analytical Method Development

The development and validation of analytical methods require robust calibration and quality control procedures to ensure the reliability of the results. cormica.com 2-Ethylhexyl-D17 alcohol, as a high-purity reference material, is used to prepare calibration standards and quality control samples. chubb.comchiron.no

During method validation, parameters such as linearity, accuracy, precision, and limit of quantification are assessed. mdpi.comresearchgate.net The use of a deuterated standard like 2-Ethylhexyl-D17 alcohol is critical for establishing these parameters for methods intended to measure 2-ethylhexanol in various samples. For instance, in the development of methods for analyzing ethanol and other volatile compounds in alcoholic beverages, internal standards are used to create calibration curves and ensure the accuracy of the measurements. farmaciajournal.comresearchgate.netshimadzu.com

Table 2: Applications as an Analytical Reference Standard

| Application | Technique | Purpose | Citations |

|---|---|---|---|

| Internal Standard | Mass Spectrometry (e.g., LC-MS/MS) | Correct for analytical variability and improve quantification accuracy. | scioninstruments.comacs.org |

| Calibration | Chromatography (e.g., GC, HPLC) | Generate calibration curves for the quantification of the analyte. | mdpi.comfarmaciajournal.com |

| Quality Control | Various Analytical Methods | Ensure the ongoing accuracy and precision of the analytical method. | cormica.comchubb.com |

Applications in Agrochemical Residue Analysis

In the realm of food safety and environmental monitoring, the accurate quantification of pesticide residues is of paramount importance. mdpi.comekb.eg Analytical techniques, particularly those employing mass spectrometry, often face challenges from "matrix effects," where co-extracted components from the sample can either enhance or suppress the signal of the target analyte, leading to inaccurate results. analchemres.org To counteract these effects, isotopically labeled internal standards are widely employed. scioninstruments.comlgcstandards.com

2-Ethylhexyl-D17 alcohol, a deuterated analog of 2-ethylhexanol, serves as an ideal internal standard in the analysis of certain pesticides and their metabolites. lcms.cz Its chemical behavior is nearly identical to the non-labeled analyte, ensuring that it experiences similar extraction efficiencies and ionization suppression or enhancement during mass spectrometric analysis. lgcstandards.com However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. lgcstandards.com

The use of deuterated standards like 2-Ethylhexyl-D17 alcohol is crucial for several reasons:

Compensation for Matrix Effects: By adding a known quantity of the deuterated standard to the sample prior to extraction, the ratio of the analyte to the internal standard can be used for quantification, effectively nullifying the impact of matrix-induced signal variations. europa.eu

Correction for Procedural Losses: The internal standard accounts for any loss of the analyte during sample preparation, extraction, and cleanup steps. europa.eu

Improved Accuracy and Precision: This approach significantly enhances the accuracy and reproducibility of quantitative results, which is critical for regulatory compliance and risk assessment. lcms.cztandfonline.com

For instance, in the analysis of plasticizers like dioctyl phthalate, which are used in some pesticide formulations, or in monitoring the environmental fate of 2-ethylhexanol itself, 2-Ethylhexyl-D17 alcohol would be an appropriate internal standard. ataman-chemicals.com While direct research specifically detailing the use of 2-Ethylhexyl-D17 alcohol in the analysis of a broad spectrum of pesticides is specific to the analyte structure, the principles of using deuterated analogs as internal standards are well-established and universally applied in modern analytical chemistry for agrochemical residues. lcms.cztandfonline.comisotope.com

Spectroscopic Studies Leveraging Deuterium Labeling

The substitution of hydrogen with deuterium in molecules like 2-Ethylhexyl-D17 alcohol provides a powerful tool for various spectroscopic techniques, enabling researchers to probe molecular structure and dynamics with enhanced clarity.

Enhancing Signal-to-Noise Ratio and Peak Resolution in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, in complex molecules or mixtures, spectral overlap can make interpretation difficult. cdnsciencepub.com Deuterium labeling offers a strategic advantage in simplifying NMR spectra and improving data quality. cambridge.org

The primary benefits of using deuterated compounds like 2-Ethylhexyl-D17 alcohol in ¹H NMR spectroscopy include:

Spectral Simplification: Since deuterium is not directly observed in ¹H NMR, replacing protons with deuterons effectively removes their signals from the spectrum, reducing complexity and peak overlap.

Improved Resolution: The reduction in the number of proton signals can lead to better resolution of the remaining resonances, aiding in their assignment and the extraction of structural information.

Focus on Specific Regions: Selective deuteration allows researchers to focus on specific parts of a molecule or a component in a mixture.

In ¹³C NMR, while deuterium itself is not directly observed, its presence on an adjacent carbon atom can lead to observable effects. The primary influence is the splitting of the ¹³C signal into a multiplet due to ¹³C-²H coupling and a small upfield shift known as an isotope shift. cdnsciencepub.com While this can add complexity, techniques like deuterium decoupling can remove this splitting. cdnsciencepub.com More significantly, deuteration of a molecule can sharpen the signals of the remaining protons, which in turn can lead to narrower and better-resolved lines in two-dimensional correlation spectra like HSQC (Heteronuclear Single Quantum Coherence). This enhancement in resolution and sensitivity is particularly valuable in the study of large molecules and complex mixtures. unl.ptresearchgate.net

Neutron Scattering Studies (e.g., investigating molecular dynamics in mixtures)

Neutron scattering is a powerful technique for studying the structure and dynamics of materials at the atomic and molecular level. nih.gov Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus. A key feature of this interaction is its sensitivity to isotopes, particularly the large difference in the neutron scattering cross-section between hydrogen (¹H) and deuterium (²H). nih.gov

This isotopic sensitivity makes deuterium labeling an essential tool in neutron scattering experiments. nih.gov By selectively deuterating one component in a mixture, such as 2-Ethylhexyl-D17 alcohol, researchers can effectively "highlight" or "mask" that component in the scattering experiment. This technique, known as contrast variation, is invaluable for studying the structure and dynamics of complex systems. researchgate.net

Specific applications in neutron scattering include:

Quasi-Elastic Neutron Scattering (QENS): QENS is used to study diffusive motions and other dynamic processes in materials. acs.org By deuterating the matrix and studying a protiated (hydrogen-containing) molecule of interest, or vice versa, the dynamics of the specific component can be isolated. acs.org For example, studying a mixture of regular 2-ethylhexanol in a matrix of deuterated solvent, or 2-Ethylhexyl-D17 alcohol in a protiated solvent, would allow for the detailed investigation of the alcohol's molecular motions.

Small-Angle Neutron Scattering (SANS): SANS provides information about the size, shape, and arrangement of larger structures, such as micelles, polymers, or aggregates in solution. nih.gov Using deuterated components allows for the determination of the partial scattering functions, which describe the structure of individual components and their correlations within the mixture. For instance, SANS studies on microemulsions containing deuterated surfactants or oils have provided detailed insights into their internal structure. researchgate.net

Inelastic Neutron Scattering (INS): INS probes the vibrational and rotational motions of molecules. osti.gov The large incoherent scattering cross-section of hydrogen makes it a strong signal in INS. By selectively deuterating parts of a molecule, specific vibrational modes associated with the remaining protons can be identified and studied. osti.gov

Recent studies have utilized neutron scattering with deuterium labeling to investigate the structure of bio-esters like 2-ethylhexyl laurate, demonstrating how these molecules self-assemble. nih.gov While not directly on 2-Ethylhexyl-D17 alcohol, these studies exemplify the powerful insights gained by combining neutron scattering with isotopic labeling for understanding the behavior of complex organic liquids. aps.orglu.seepj-conferences.org

Environmental and Material Science Research Applications

Environmental Fate and Transport Studies of Deuterated Analogues

The use of isotopically labeled compounds like 2-Ethylhexyl-D17 alcohol is indispensable for accurately tracing the presence and transformation of pollutants in the environment. The distinct mass of deuterium (B1214612) allows for precise tracking against a background of naturally occurring, non-deuterated molecules.

Deuterated analogues are instrumental in elucidating the complex degradation pathways of common industrial chemicals. 2-Ethylhexyl-D17 alcohol is a known metabolite in the breakdown of larger deuterated compounds, such as plasticizers and flame retardants, making it a key indicator in these studies.

Research has shown that plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di-2-ethylhexyl adipate (B1204190) (DEHA) can be decomposed by microorganisms. nih.govresearchgate.net The biodegradation of DEHP by the bacterium Rhodococcus rhodochrous has been shown to yield 2-ethylhexanol as a metabolite, which is then oxidized to 2-ethyl hexanoic acid. researchgate.net Similarly, studies on deuterated organophosphate flame retardants, such as Tris(2-ethylhexyl) Phosphate-d51 (TEHP-d51), demonstrate a stepwise degradation process. In this pathway, TEHP-d51 is broken down into di(2-ethylhexyl) phosphate-d34 (DEHPA-d34) and 2-ethylhexanol-d17. This use of deuterium labeling allows for the unambiguous identification and quantification of degradation products in various environmental matrices, including soil and water. rsc.org

The thermal decomposition of DEHP can also produce 2-ethylhexanol. researchgate.net Under neutral conditions, heating DEHP results in decomposition to phthalic anhydride, 2-ethyl hex-1-ene, and 2-ethylhexanol. researchgate.net The ability to track the deuterated form, 2-Ethylhexyl-D17 alcohol, provides a clear method for studying these biotic and abiotic degradation processes without interference from other environmental contaminants.

| Original Compound | Degradation Process | Key Metabolites/Products | Reference |

|---|---|---|---|

| Tris(2-ethylhexyl) Phosphate-d51 (TEHP-d51) | Biotic/Abiotic Hydrolysis | di(2-ethylhexyl) phosphate-d34, 2-ethylhexanol-d17 | |

| di(2-ethylhexyl) phthalate (DEHP) | Microbial Degradation (Rhodococcus rhodochrous) | Mono(2-ethylhexyl) phthalate (MEHP), Phthalic acid, 2-ethylhexanol | researchgate.net |

| di(2-ethylhexyl) phthalate (DEHP) | Thermal Decomposition | Phthalic anhydride, 2-ethyl hex-1-ene, 2-ethylhexanol | researchgate.net |

Isotopically labeled standards are essential for correcting analytical variations and accurately quantifying compounds in complex environmental samples. Deuterated compounds, including 2-Ethylhexyl-D17 alcohol, are widely used as internal standards in mass spectrometry techniques like GC/MS and LC-MS/MS. unam.mxcopernicus.orgpublish.csiro.au

The principle lies in the fact that deuterated molecules are chemically similar to their non-deuterated counterparts but have a different mass. unam.mx When a known quantity of a deuterated standard is added to a sample, it experiences the same processing losses and matrix effects as the target analyte. unam.mx By measuring the ratio of the analyte to the known standard, a precise quantification can be achieved. publish.csiro.au For example, deuterated VOCs such as 1-butanol-d10 (B1273030) are used as internal standards to quantify their non-deuterated analogues in studies of soil-air partitioning. publish.csiro.aupublish.csiro.au This methodology is critical for obtaining reliable data in environmental monitoring and risk assessment, where the precise concentration of a pollutant determines its potential impact.

Understanding how a chemical distributes itself between different environmental compartments—such as air, water, and soil—is fundamental to predicting its fate, transport, and potential for exposure. publish.csiro.au The partition coefficient (Kd) is a key parameter in these models, describing the ratio of a contaminant's concentration in solid media (like soil or sediment) to its concentration in the aqueous phase. epa.gov

Deuterated compounds are used in studies that generate data for these environmental models. For instance, research on the soil-air partitioning of volatile organic compounds (VOCs) uses deuterated standards to ensure accurate measurements, which are then used to validate or develop predictive models. publish.csiro.aupublish.csiro.au These studies have shown that factors like soil moisture and organic matter content significantly affect how VOCs partition between soil and air. publish.csiro.au By providing robust analytical data, the use of compounds like 2-Ethylhexyl-D17 alcohol and other deuterated standards helps refine models that predict the environmental behavior of pollutants. copernicus.orgacs.org

Assessment of Isotopic Signatures in Environmental Samples

Advanced Materials Science: Deuterium's Influence on Performance

The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of a molecule, a phenomenon known as the deuterium isotope effect. This effect is harnessed in materials science to create products with enhanced performance characteristics.

A primary driver for using deuterated compounds in materials science is the increased strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mxresearchgate.net This greater bond strength means that more energy is required to break the C-D bond, which can lead to enhanced thermal and oxidative stability in materials where C-H bond cleavage is a key step in degradation. unam.mxresearchgate.net

Lubricants and plasticizers often operate under conditions of high temperature and oxidative stress. semanticscholar.orgmdpi.com The degradation of ester-based lubricants, for example, can involve pyrolysis and oxidation, leading to the formation of smaller molecules like alcohols and acids, which compromises performance. semanticscholar.org Studies on the lubricant base oil bis(2-ethylhexyl)decanedioate show that 2-ethyl-1-hexanol is a primary degradation product. semanticscholar.org By synthesizing these esters from 2-Ethylhexyl-D17 alcohol instead of its non-deuterated form, the resulting deuterated plasticizers and lubricants would be expected to exhibit greater resistance to thermal and oxidative breakdown. This can extend the service life of the material and improve its reliability in demanding applications. mdpi.com

Deuteration is a powerful strategy for tuning the properties of polymers and organic electronic materials. osti.gov 2-Ethyl-1-hexanol-[d17] is explicitly used as a labeled analogue of 2-ethyl-1-hexanol in the preparation of polymeric and succinate-based plasticizers. ukchemicalsuppliers.co.uk

In the field of optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs), deuteration has been shown to yield significant performance improvements. alfa-chemistry.com Replacing C-H bonds with stronger C-D bonds in the active layers of these devices can enhance their stability and efficiency. unam.mx Research has demonstrated that deuterating the organic molecules in an OLED can lead to a longer device lifetime, greater high-voltage stability, and improved light-emitting efficiency. nih.gov

Furthermore, deuteration can systematically alter the physical properties of polymers. researchgate.net These changes are attributed to the kinetic isotope effect and differences in molecular volume and intermolecular forces arising from the H/D substitution. rsc.orgacs.org

| Polymer Property | Effect of Deuteration | Underlying Reason | Reference |

|---|---|---|---|

| Thermal/Voltage Stability | Increased | Stronger C-D bond compared to C-H bond | unam.mxnih.gov |

| Optoelectronic Efficiency | Enhanced | Alteration of optoelectronic properties and magnetic responses | alfa-chemistry.comnih.gov |

| Melting/Crystallization Temperature | Increased (in some DPP polymers) | Changes in van der Waals interactions and crystal ordering | acs.org |

| Molecular Volume / Lattice Dimensions | Reduced | Shorter C-D bond length | rsc.org |

The incorporation of molecules like 2-Ethylhexyl-D17 alcohol into polymer structures provides a subtle but powerful method for fine-tuning material characteristics to meet specific performance targets.

Investigation of Molecular Dynamics and Relaxation Behavior in Materials

The deuterated compound 2-Ethylhexyl-D17 alcohol is a subject of significant interest in materials science for probing molecular dynamics and relaxation behaviors. Its non-deuterated counterpart, 2-ethyl-1-hexanol (2E1H), is a well-studied glass-forming liquid, notable for the unusually large separation of approximately 3.5 decades between its Debye (D-) relaxation and its primary structural (α) relaxation processes. aip.org This distinct separation makes it an ideal model system for investigating these fundamental molecular motions. The use of the deuterated form, specifically C8D17OH, is particularly advantageous for techniques like neutron scattering, which leverage isotopic contrast to study molecular structures and dynamics. aip.org

Dielectric spectroscopy stands out as the most suitable experimental tool for investigating such liquids. aip.org Its sensitivity and broad frequency range are essential for characterizing the prominent Debye process, which originates from the collective reorientation of hydrogen-bonded molecular structures and requires probing electrostatic interactions. aip.orgresearchgate.net Research in this area often involves introducing dopants into the alcohol to observe their effect on the relaxation dynamics, providing deeper insight into the nature of intermolecular interactions. aip.org

Detailed Research Findings

A key area of investigation involves the effect of polar, hydrogen-bonding dopants, such as water, on the molecular dynamics of deuterated 2-ethyl-1-hexanol. Studies have demonstrated that doping with water has a pronounced and distinct impact on the two primary relaxation processes. aip.org

Specifically, the addition of water to 2-ethyl-1-hexanol leads to a slowing down of the primary structural relaxation, identified as the α-process (τα). Conversely, the same dopant accelerates the Debye process (τD). aip.org This opposing effect underscores the different molecular motions responsible for each relaxation. The α-process is associated with the viscous flow and cooperative rearrangement of molecules, while the Debye process is linked to the dynamics of hydrogen-bonded supramolecular structures. aip.orgresearchgate.net

The amplitudes of these relaxation processes are also significantly affected by water concentration. As more water is added, the relaxation amplitude of the Debye process (ΔεD) decreases, while the amplitude of the α-process (Δεα) increases. aip.org These changes are generally proportional to the concentration of water until the miscibility limit of the mixture is reached. aip.org The reduction in the Debye process amplitude is attributed to the interaction of water molecules with the alcohol's hydrogen-bonded chains.

The table below summarizes the observed effects of water doping on the key relaxation parameters of 2-ethyl-1-hexanol.

| Parameter | Description | Effect of Increased Water Concentration |

| τ | α-Relaxation Time | Increases (Slower Dynamics) |

| τ | Debye Relaxation Time | Decreases (Faster Dynamics) |

| Δε | α-Process Relaxation Amplitude | Increases |

| Δε | Debye Process Relaxation Amplitude | Decreases |

| Data derived from studies on 2-ethyl-1-hexanol and its deuterated forms. aip.org |

Further detailed findings show a systematic reduction in the Debye relaxation amplitude with increasing water content, as detailed in the following table from a study on water in 2-ethyl-1-hexanol.

| Water Concentration (mol %) | Temperature (°C) | Debye Relaxation Amplitude (Δε |

| Neat 2E1H | -101.15 | ~10.5 |

| 1 | -101.15 | ~9.8 |

| 2 | -101.15 | ~9.0 |

| 4.5 | -101.15 | ~7.5 |

| 12.8 | -101.15 | ~4.0 |

| Data adapted from temperature variation studies of the relaxation amplitude of the Debye process for various concentrations of water in 2-ethyl-1-hexanol. aip.org |

These investigations into the molecular dynamics of 2-Ethylhexyl-D17 alcohol and its mixtures provide critical insights into the role of hydrogen bonding and molecular architecture in the complex relaxation behavior of glass-forming materials. aip.orgresearchgate.net

Theoretical and Computational Modeling of 2 Ethylhexyl D17 Alcohol

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of molecules. For 2-Ethylhexyl-D17 alcohol, these calculations can predict how the substitution of hydrogen with deuterium (B1214612) across the ethylhexyl chain and the hydroxyl group alters its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly useful for studying reaction mechanisms and predicting kinetic isotope effects (KIEs). In the context of 2-Ethylhexyl-D17 alcohol, DFT calculations can model reaction pathways, such as oxidation, to understand how deuteration affects the activation energy and transition state geometries.

For a typical alcohol oxidation, the breaking of a C-H bond is often the rate-determining step. Replacing hydrogen with the heavier deuterium isotope (D) results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. libretexts.org This difference in zero-point energy generally leads to a higher activation energy for breaking a C-D bond, thus slowing down the reaction rate. This phenomenon is known as a primary kinetic isotope effect. libretexts.org DFT studies on other deuterated alcohols have successfully modeled such effects and can be extrapolated to predict the behavior of 2-Ethylhexyl-D17 alcohol. nih.govosf.io

Theoretical investigations into the oxidation of alcohols to aldehydes have shown that the magnitude of the computed KIE can be sensitive to the chosen DFT functional and basis set. osf.io For instance, studies on the Swern oxidation of alcohols have demonstrated that high-level basis sets are necessary for accurate predictions. nih.gov

Table 1: Theoretical DFT Data for a Hypothetical Oxidation of 2-Ethylhexyl Alcohol and its D17 Isotopologue

| Parameter | 2-Ethylhexyl Alcohol (Non-deuterated) | 2-Ethylhexyl-D17 Alcohol |

|---|---|---|

| Zero-Point Energy (ZPE) of Reactant (kcal/mol) | Hypothetical Value: 150.0 | Hypothetical Value: 142.5 |

| ZPE of Transition State (kcal/mol) | Hypothetical Value: 145.0 | Hypothetical Value: 138.0 |

| Calculated Activation Energy (kcal/mol) | Hypothetical Value: 10.0 | Hypothetical Value: 10.5 |

| Predicted Primary KIE (kH/kD) at 298 K | - | Hypothetical Value: ~7 |

This table is illustrative and based on general principles of kinetic isotope effects. Actual values would require specific DFT calculations for this molecule.

Deuterium substitution significantly alters the vibrational frequencies of a molecule, which can be observed in its infrared (IR) and Raman spectra. Quantum chemical calculations, particularly DFT, can accurately predict these spectroscopic changes. The replacement of hydrogen with deuterium in the C-H and O-H bonds of 2-ethylhexanol to form 2-Ethylhexyl-D17 alcohol will cause a noticeable red-shift (a shift to lower wavenumbers) in the corresponding stretching frequencies.

The C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of an IR spectrum. Due to the increased mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, approximately in the 2100-2200 cm⁻¹ region. Similarly, the O-H stretching band, which is broad and centered around 3300-3400 cm⁻¹ for alcohols, will shift to the 2400-2500 cm⁻¹ region for the O-D bond. nih.gov DFT calculations can provide precise predictions of these shifts, aiding in the interpretation of experimental spectra and the identification of deuterated species. libretexts.org

Table 2: Predicted Vibrational Frequency Shifts for 2-Ethylhexyl-D17 Alcohol

| Vibrational Mode | Typical Frequency in Non-deuterated 2-Ethylhexanol (cm⁻¹) | Predicted Frequency in 2-Ethylhexyl-D17 Alcohol (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3350 | ~2450 (O-D Stretch) |

| Aliphatic C-H Stretch | ~2960, ~2870 | ~2200, ~2100 (C-D Stretch) |

These are approximate values based on typical isotopic shifts. Precise values can be obtained from DFT calculations.

Density Functional Theory (DFT) Studies of Reaction Pathways

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-evolved understanding of molecular systems, offering insights into the dynamics and interactions at an atomistic level.